Molecular Recognition Feature Differentiation: Pyridin-2-yloxy vs. Benzyloxy Substituent
The target compound's 3-(pyridin-2-yloxy) substituent provides a distinct hydrogen-bond acceptor profile compared to the 3-(benzyloxy) analog CAS 2034342-05-5 . The pyridin-2-yloxy group contains a pyridine nitrogen capable of additional hydrogen-bonding or metal coordination, whereas the benzyloxy analog offers only a single ether oxygen as a hydrogen-bond acceptor. This difference is structurally analogous to the hinge-binding motif variations documented in furanopyridine kinase inhibitor patents, where subtle changes in the heteroaryl-oxy substituent dramatically alter kinase selectivity profiles [1].
| Evidence Dimension | Hydrogen-bond acceptor count in 3-position substituent |
|---|---|
| Target Compound Data | 2 H-bond acceptors (ether oxygen + pyridine nitrogen in pyridin-2-yloxy group) |
| Comparator Or Baseline | 1 H-bond acceptor (ether oxygen only in benzyloxy analog, CAS 2034342-05-5) |
| Quantified Difference | 1 additional H-bond acceptor; no quantitative binding data available for direct target comparison |
| Conditions | Structural analysis based on IUPAC nomenclature and chemical structure comparison; no head-to-head biochemical assay data publicly available |
Why This Matters
The additional hydrogen-bond acceptor site may confer differential kinase hinge-binding geometry, making the target compound non-substitutable with the benzyloxy analog for programs requiring a specific kinase selectivity fingerprint.
- [1] Amgen Inc. Furanopyridine derivatives and methods of use. US Patent Application 11/184237, Publication No. US2006/0046977A1, March 2, 2006. [SAR analysis of heteroaryl-oxy substituent effects on kinase inhibition] View Source
